molecular formula C21H17N5O4S2 B2835004 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide CAS No. 477538-95-7

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide

Cat. No.: B2835004
CAS No.: 477538-95-7
M. Wt: 467.52
InChI Key: FKSSRZYGSWSQQI-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with diverse biological activities . Benzothiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The reaction conditions and yields for the synthesis of similar compounds have been reported .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Research has explored the synthesis of compounds with similar structures, focusing on the creation of novel molecules with potential applications in materials science and pharmaceuticals. For instance, the electrochemical synthesis of disulfides incorporating benzo[d]thiazol and morpholino groups suggests a method for creating compounds with unique redox properties (Esmaili & Nematollahi, 2013). This technique might be applicable for generating derivatives of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide with enhanced or specific functionalities.

Applications in Material Science

  • Another study has demonstrated the utility of benzo[d]thiazole derivatives in tuning the mechanical behavior of materials through the synthesis of co-crystals. This suggests that derivatives of the compound could find applications in designing materials with tailored mechanical properties (Kakkar et al., 2018).

Pharmaceutical Applications

  • The synthesis and evaluation of benzimidazole derivatives for their glucosidase inhibitory and antioxidant activities indicate a potential route for developing therapeutic agents from structurally similar compounds (Özil et al., 2018). Given the structural similarity, this compound could be explored for similar bioactivities.

Analytical Chemistry

  • In environmental monitoring, certain compounds with benzo[d]thiazole and morpholine groups have been evaluated as molecular markers for urban stormwater runoff, highlighting the potential use of similar compounds in environmental chemistry (Zeng et al., 2004).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have shown anti-tubercular activity , while others have demonstrated anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives depend on their specific structure. Some compounds have shown moderate toxicity against certain cell lines .

Future Directions

Benzothiazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research could focus on the design and development of new benzothiazole derivatives with enhanced biological activity . Additionally, the development of new methods for the synthesis of these compounds could also be an area of future research .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S2/c27-19(13-5-6-16(17(11-13)26(28)29)25-7-9-30-10-8-25)24-21-23-15(12-31-21)20-22-14-3-1-2-4-18(14)32-20/h1-6,11-12H,7-10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSSRZYGSWSQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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